An In-Depth Technical Guide to tert-Butyl (6-formylpyridin-2-yl)carbamate (CAS No. 956523-98-1)
An In-Depth Technical Guide to tert-Butyl (6-formylpyridin-2-yl)carbamate (CAS No. 956523-98-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Bifunctional Building Block in Modern Medicinal Chemistry
tert-Butyl (6-formylpyridin-2-yl)carbamate has emerged as a pivotal intermediate in the landscape of drug discovery and organic synthesis. Its structure is elegantly simple yet profoundly enabling for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its properties, synthesis, and applications, with a focus on the causal relationships that underpin its utility in the development of novel therapeutics.
This molecule's significance lies in its bifunctional nature. It incorporates a pyridine ring, a privileged scaffold in medicinal chemistry, functionalized with two key groups at the 2 and 6 positions. The formyl group (an aldehyde) at the 6-position serves as a versatile electrophilic handle for a wide array of chemical transformations, most notably reductive aminations and Wittig reactions. Concurrently, the amino group at the 2-position is masked with a tert-butoxycarbonyl (Boc) protecting group. The Boc group is specifically chosen for its stability under a wide range of reaction conditions and its facile, selective removal under mild acidic conditions, a critical feature in multi-step synthetic campaigns. This strategic combination allows for sequential and controlled modifications of the pyridine core, making it an invaluable tool for building libraries of compounds for biological screening.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of this reagent.
| Property | Value | Source(s) |
| CAS Number | 956523-98-1 | [1] |
| Molecular Formula | C₁₁H₁₄N₂O₃ | [1] |
| Molecular Weight | 222.24 g/mol | [1] |
| Physical Form | Solid | |
| Purity | Typically ≥97% | |
| Storage Conditions | Inert atmosphere, 2-8°C | |
| Solubility | Soluble in many organic solvents such as alcohols, ethers, and chlorinated hydrocarbons. | [2] |
Safety Information:
This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H317: May cause an allergic skin reaction.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
The Synthetic Rationale: Crafting the Building Block
The synthesis of tert-butyl (6-formylpyridin-2-yl)carbamate is a multi-step process that begins with readily available starting materials. The following represents a plausible and illustrative synthetic pathway, demonstrating the strategic introduction of the key functional groups.
Figure 1: A representative synthetic pathway to tert-Butyl (6-formylpyridin-2-yl)carbamate.
Step-by-Step Synthetic Protocol
Step 1: Boc Protection of 2-Amino-6-methylpyridine
The synthesis commences with the protection of the amino group of 2-amino-6-methylpyridine. The use of di-tert-butyl dicarbonate (Boc₂O) is the standard and most efficient method for this transformation. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or N,N-diisopropylethylamine, in an inert solvent like dichloromethane or tetrahydrofuran. The base serves to deprotonate the amino group, enhancing its nucleophilicity to attack the electrophilic carbonyl carbon of Boc₂O.
Step 2: Benzylic Bromination
The methyl group at the 6-position is then activated for subsequent oxidation. A common and effective method is free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is carried out in a non-polar solvent like carbon tetrachloride under reflux, with irradiation from a sunlamp often used to facilitate the initiation of the radical chain reaction. This selectively brominates the benzylic position, yielding tert-butyl (6-(bromomethyl)pyridin-2-yl)carbamate.
Step 3: Oxidation to the Aldehyde
The final step is the oxidation of the benzylic bromide to the desired aldehyde. Several methods can be employed for this transformation. The Kornblum oxidation, using dimethyl sulfoxide (DMSO) as the oxidant in the presence of a base like sodium bicarbonate, is a mild and efficient choice. Alternatively, other oxidizing agents such as selenium dioxide can be utilized. Careful control of reaction conditions is crucial to prevent over-oxidation to the carboxylic acid. Purification by column chromatography typically yields the final product, tert-butyl (6-formylpyridin-2-yl)carbamate, as a solid.
Core Application: A Gateway to Kinase Inhibitors and Bioactive Molecules
The true value of tert-butyl (6-formylpyridin-2-yl)carbamate is realized in its application as a versatile precursor for the synthesis of more complex, biologically active molecules, particularly kinase inhibitors.[3] Many kinase inhibitors feature a heterocyclic core, and this building block provides an efficient entry point for the construction of such scaffolds, for instance, the imidazo[1,2-a]pyridine core.[4]
Figure 2: General workflow for the utilization of tert-Butyl (6-formylpyridin-2-yl)carbamate in the synthesis of bioactive molecules.
Exemplary Protocol: Reductive Amination
Reductive amination is a cornerstone reaction facilitated by the aldehyde functionality of this building block. This reaction forms a new carbon-nitrogen bond, allowing for the introduction of diverse substituents.
Objective: To synthesize a tert-butyl (6-((arylamino)methyl)pyridin-2-yl)carbamate derivative.
Materials:
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tert-Butyl (6-formylpyridin-2-yl)carbamate (1.0 eq)
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Substituted aniline (1.1 eq)
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Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
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Dichloromethane (DCM) or 1,2-dichloroethane (DCE) (anhydrous)
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Acetic acid (catalytic amount, optional)
Procedure:
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To a solution of tert-butyl (6-formylpyridin-2-yl)carbamate in anhydrous DCM, add the substituted aniline.
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Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. The reaction can be monitored by TLC or LC-MS.
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Once imine formation is evident, add sodium triacetoxyborohydride in one portion. Note: NaBH(OAc)₃ is a mild and selective reducing agent, well-suited for reductive aminations.
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Stir the reaction mixture at room temperature until the starting material is consumed (typically 2-12 hours).
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Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford the desired secondary amine product.
This secondary amine can then be subjected to Boc deprotection, followed by further synthetic manipulations to construct the final target molecule.
Characterization and Spectroscopic Data
Unequivocal characterization of tert-butyl (6-formylpyridin-2-yl)carbamate is essential for its use in synthesis. The following are expected spectroscopic features:
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¹H NMR: The proton NMR spectrum would be expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.5 ppm. The aromatic protons on the pyridine ring would appear as multiplets in the aromatic region (typically 7.0-8.5 ppm). A singlet for the aldehyde proton would be observed further downfield, typically between 9.5 and 10.5 ppm. A broad singlet for the N-H proton of the carbamate would also be present.
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¹³C NMR: The carbon NMR spectrum would show a signal for the quaternary carbon of the tert-butyl group around 80 ppm and the methyl carbons around 28 ppm. The pyridine ring carbons would resonate in the 110-160 ppm region. The carbonyl carbon of the carbamate would appear around 153 ppm, and the aldehyde carbonyl carbon would be significantly downfield, typically in the 190-200 ppm range.
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.
Conclusion
tert-Butyl (6-formylpyridin-2-yl)carbamate is a strategically designed and highly valuable building block for medicinal chemistry and organic synthesis. Its bifunctional nature, with a reactive aldehyde and a protected amine on a pyridine scaffold, provides a robust platform for the efficient construction of complex molecular targets, particularly in the pursuit of novel kinase inhibitors. The synthetic accessibility and predictable reactivity of this compound ensure its continued importance in the toolkits of researchers and scientists dedicated to the advancement of drug discovery.
References
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ResearchGate. Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. [Link]
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PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]
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UCHEM. Exploring tert-Butyl 6-methylpiperidin-3-ylcarbamate (CAS: 1150618-39-5) in Organic Synthesis. [Link]
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